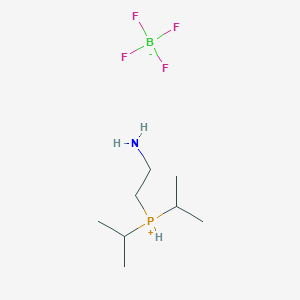

(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate

Description

(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate (CAS: 1222630-33-2) is a phosphonium salt characterized by a diisopropylphosphonium core linked to a 2-aminoethyl group and paired with a tetrafluoroborate (BF₄⁻) counterion. This compound is commercially available at 97% purity and is primarily utilized in catalysis and coordination chemistry due to its ability to act as a ligand or precursor for transition metal complexes . The aminoethyl moiety provides a coordination site for metal ions, while the tetrafluoroborate anion enhances solubility in polar solvents and stabilizes the cationic phosphonium center.

Properties

CAS No. |

1222630-33-2 |

|---|---|

Molecular Formula |

C8H21BF4NP |

Molecular Weight |

249.04 g/mol |

IUPAC Name |

2-aminoethyl-di(propan-2-yl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C8H20NP.BF4/c1-7(2)10(6-5-9)8(3)4;2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;/q;-1/p+1 |

InChI Key |

RGGVAIQJYAPYKM-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)[PH+](CCN)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate typically involves the reaction of diisopropylphosphine with 2-bromoethylamine hydrobromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production methods for (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reactions typically require specific conditions such as controlled temperature, inert atmosphere, and appropriate solvents to ensure the desired products are formed.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted aminoethyl derivatives .

Scientific Research Applications

(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers in catalysts, facilitating the formation of reactive intermediates and promoting the desired chemical transformations . The molecular targets and pathways involved include various metal complexes and catalytic cycles that are essential for the efficiency of cross-coupling reactions .

Comparison with Similar Compounds

Phosphonium Salts with Aromatic Substituents

Example Compound: [(N-Benzamidomethyl)(N-Benzoyl)amino]methyltriphenylphosphonium Tetrafluoroborate

- Structural Differences: Features a triphenylphosphonium group and benzamide substituents, contrasting with the aliphatic diisopropyl groups and aminoethyl chain in the target compound.

- Synthesis : Synthesized via α-amidoalkylation using Hünig’s base as a catalyst, whereas the target compound is typically prepared through quaternization of diisopropylphosphine with 2-chloroethylamine followed by anion exchange .

- Applications : The aromatic substituents in the triphenylphosphonium analog enhance π-π interactions in supramolecular chemistry, whereas the aliphatic diisopropyl groups in the target compound reduce steric bulk, favoring coordination to metal centers .

Imidazolium-Based Tetrafluoroborate Salts

Example Compound: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium Tetrafluoroborate

- Structural Differences: Contains an imidazolium ring instead of a phosphonium center. The aminoethyl group is attached to the nitrogen of the heterocycle.

- Properties : Imidazolium salts generally exhibit higher thermal stability but lower nucleophilicity compared to phosphonium salts. The tetrafluoroborate anion in both compounds improves solubility in aqueous-organic mixtures .

- Applications: Widely used in ionic liquid applications and carbohydrate analysis, whereas phosphonium salts like the target compound are preferred in organometallic catalysis due to stronger metal-phosphorus bonding .

Ammonium-Phosphonium Hybrid Salts

Example Compound : [2-(Diphenylphosphanyl)ethyl]trimethylazanium Tetrafluoroborate

- Structural Differences : Combines a trimethylammonium group with a diphenylphosphanyl moiety, differing from the target compound’s diisopropylphosphonium and primary amine structure.

- Reactivity: The trimethylammonium group increases hydrophilicity, while the diphenylphosphanyl group offers π-accepting properties. The target compound’s aminoethyl group provides a chelating site absent in this hybrid .

Counterion Effects: Tetrafluoroborate vs. Other Anions

A comparison of ionic liquids highlights the role of the tetrafluoroborate anion:

| Property | BF₄⁻ Salts | I⁻ Salts | Triflimide (NTf₂⁻) Salts |

|---|---|---|---|

| Viscosity (cP) | 220 (EBMIM BF₄) | Solid (EBMIM I) | 48.3 (EBMIM NTf₂) |

| Melting Point (°C) | <25 (liquid) | 47–55 | <0 |

| Solubility | High in polar solvents | Low in organic solvents | High in organic solvents |

The tetrafluoroborate anion in the target compound reduces viscosity compared to iodide salts and enhances solubility relative to triflimide analogs, making it suitable for homogeneous catalysis .

Data Table: Key Comparisons

Biological Activity

(2-Aminoethyl)diisopropylphosphonium tetrafluoroborate is a phosphonium salt that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications ranging from medicinal chemistry to materials science.

Chemical Structure and Properties

The chemical formula for (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate can be represented as follows:

- Molecular Formula : C₉H₁₈BF₄N₁P

- Molecular Weight : 241.03 g/mol

The compound features a phosphonium ion, which is positively charged, and a tetrafluoroborate anion. The presence of the aminoethyl group enhances its solubility in polar solvents, making it suitable for biological applications.

Antimicrobial Properties

Recent studies have indicated that phosphonium salts exhibit significant antimicrobial activity. For instance, derivatives of phosphonium compounds have shown efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate on human cancer cell lines. Preliminary results suggest that this compound may exhibit cytotoxic effects comparable to other known anticancer agents. For example, compounds with similar phosphonium structures have demonstrated high cytotoxicity against colon cancer (HCT116) and breast cancer (MCF-7) cell lines .

The biological activity of (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate may be attributed to its ability to interact with cellular membranes and proteins. The positively charged phosphonium group can facilitate the transport of the compound across lipid membranes, potentially leading to alterations in membrane permeability and subsequent cellular effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A comparative analysis involving various phosphonium salts revealed that (2-Aminoethyl)diisopropylphosphonium tetrafluoroborate exhibited significant cytotoxicity at concentrations lower than those required for conventional chemotherapeutics. This suggests its potential role in cancer therapy as a novel agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.